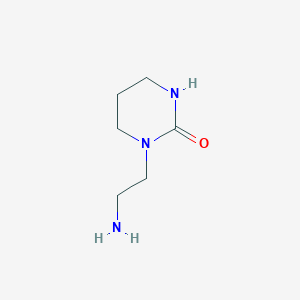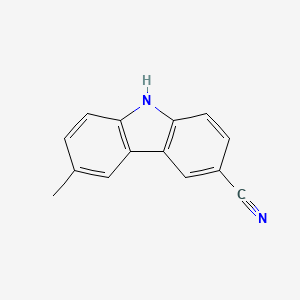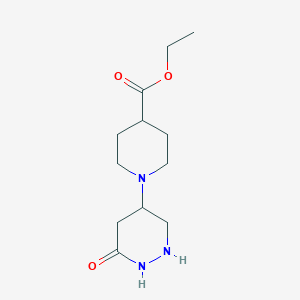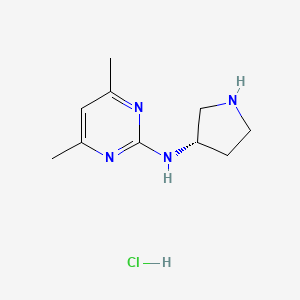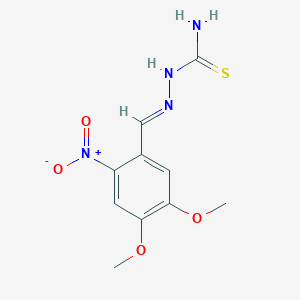
4-Amino-6-bromopicolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-bromopicolinonitrile is an organic compound with the molecular formula C6H4BrN3 It is a derivative of picolinonitrile, characterized by the presence of an amino group at the 4-position and a bromine atom at the 6-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-bromopicolinonitrile typically involves the bromination of picolinonitrile followed by the introduction of an amino group. One common method includes the use of bromine and a suitable catalyst to achieve selective bromination at the 6-position. Subsequent amination can be carried out using ammonia or an amine source under controlled conditions to introduce the amino group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-6-bromopicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
- Substituted picolinonitriles
- Nitro derivatives
- Amines
- Coupled products with various organic groups
Wissenschaftliche Forschungsanwendungen
4-Amino-6-bromopicolinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Amino-6-bromopicolinonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-5-bromopicolinonitrile
- 4-Amino-6-bromoquinoline
- 5-Amino-6-bromopicolinonitrile
Comparison: 4-Amino-6-bromopicolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities.
Eigenschaften
Molekularformel |
C6H4BrN3 |
|---|---|
Molekulargewicht |
198.02 g/mol |
IUPAC-Name |
4-amino-6-bromopyridine-2-carbonitrile |
InChI |
InChI=1S/C6H4BrN3/c7-6-2-4(9)1-5(3-8)10-6/h1-2H,(H2,9,10) |
InChI-Schlüssel |
IWEPBNDPVYXEJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C#N)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


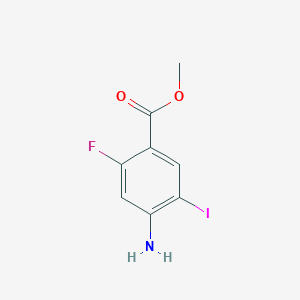
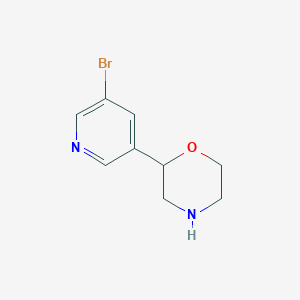
![2-{[4-Chloro-5-(2-chlorophenyl)-2-methoxyphenyl]amino}-1-(piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B12327995.png)
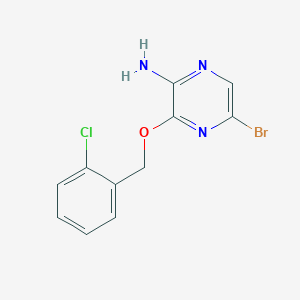

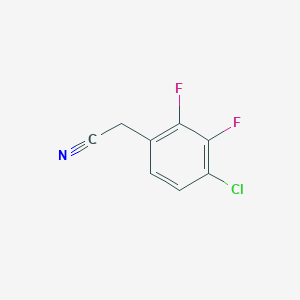

![Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-](/img/structure/B12328011.png)

